Fmoc-D-allo-Thr-OH

Descripción general

Descripción

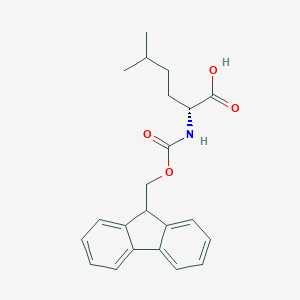

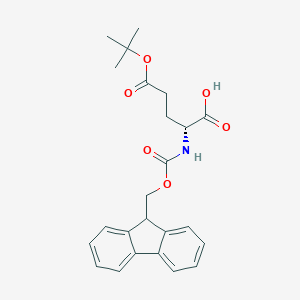

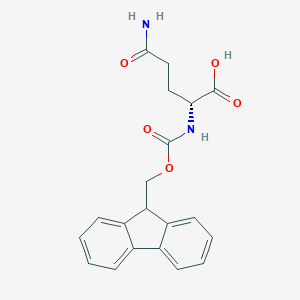

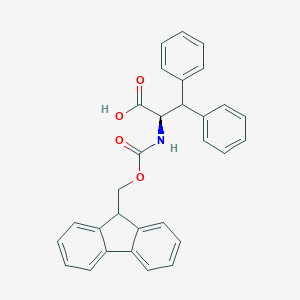

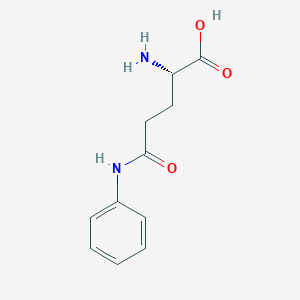

Fmoc-D-allo-Thr-OH is a derivative of D-allothreonine . It is a standard building block for the introduction of D-threonine amino-acid residues by Fmoc SPPS .

Synthesis Analysis

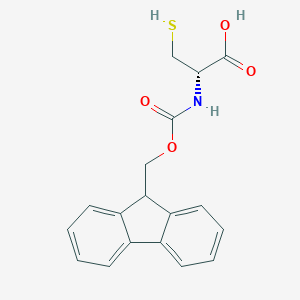

Fmoc-D-Allo-Thr(TBU)-OH can be synthesized by Fischer and Sandosham through the protection of hydroxy groups with the tBu using H2SO4/2-methylpropene and deprotection of tBu ester by 25% Cl2CHCOOH in 8% yield .

Molecular Structure Analysis

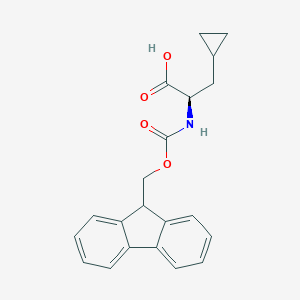

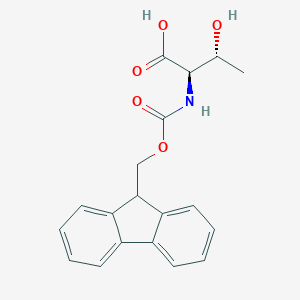

The molecular formula of Fmoc-D-allo-Thr-OH is C19H19NO5 . The molecular weight is 341.4 g/mol .

Chemical Reactions Analysis

The chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) at the surface of the core-shell structure was performed to determine the amount of active amino groups on the basis of the amount of Fmoc group calculation .

Physical And Chemical Properties Analysis

Fmoc-D-allo-Thr-OH has a molecular weight of 341.36 g/mol . It is a solid substance at room temperature .

Aplicaciones Científicas De Investigación

Peptide Synthesis : Fmoc-D-allo-Thr-OH is used in the synthesis of protected D-allothreonine derivatives, which are key components in peptides. For instance, it's involved in the asymmetric synthesis of cytotoxic marine peptides, contributing significantly to the field of peptide therapeutics (Tokairin et al., 2018).

Development of Antibacterial and Anti-inflammatory Materials : The Fmoc-decorated building blocks, including Fmoc-D-allo-Thr-OH, have been used to develop materials with antibacterial and anti-inflammatory properties. These materials have applications in biomedical fields due to their biocompatible and biodegradable nature (Schnaider et al., 2019).

Nanotechnology Applications : Fmoc-D-allo-Thr-OH has been used in the formation of hydrogels, which serve as matrices for the stabilization of fluorescent few-atom silver nanoclusters. These hydrogels demonstrate potential for applications in material science and nanotechnology due to their unique morphological and fluorescent properties (Roy & Banerjee, 2011).

Improving Solid-Phase Peptide Synthesis (SPPS) : Research has focused on improving methods for solid-phase synthesis of peptides using Fmoc-D-allo-Thr-OH, contributing to the efficiency and reliability of peptide synthesis techniques (Shapiro et al., 1996).

Synthesis of Novel Amino Acid Derivatives : Studies have shown the effective use of Fmoc-D-allo-Thr-OH in the synthesis of novel amino acid derivatives, which are crucial for expanding the scope of peptide-based drugs and materials (Kikuchi & Konno, 2013).

Mecanismo De Acción

Target of Action

Fmoc-D-allo-Thr-OH is a derivative of D-allothreonine . The primary target of this compound is the amine group of amino acids . It serves as a protecting group for amines in organic synthesis .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-D-allo-Thr-OH acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .

Biochemical Pathways

The Fmoc group plays a crucial role in Solid Phase Peptide Synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process influences the bioavailability of the compound.

Result of Action

The result of the action of Fmoc-D-allo-Thr-OH is the protection of the amine group of amino acids during peptide synthesis . This allows for the successful synthesis of complex peptides without unwanted side reactions.

Action Environment

The action of Fmoc-D-allo-Thr-OH is influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is base-labile, meaning it is sensitive to basic conditions . Moreover, the compound should be stored at room temperature and handled only under the close supervision of those properly qualified in the handling and use of potentially hazardous chemicals .

Propiedades

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-PIGZYNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426319 | |

| Record name | Fmoc-D-allo-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-allo-Thr-OH | |

CAS RN |

130674-54-3 | |

| Record name | Fmoc-D-allo-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

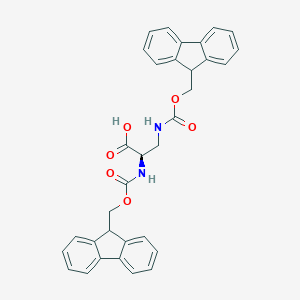

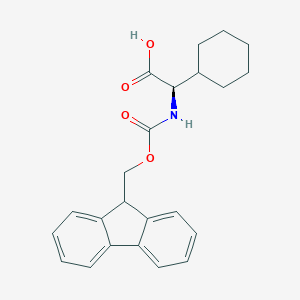

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)